4-Hydroxy-3-[2-(8-oxoquinolin-5(8H)-ylidene)hydrazinyl]benzene-1-sulfonic acid
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Overview
Description
4-Hydroxy-3-[2-(8-oxoquinolin-5(8H)-ylidene)hydrazinyl]benzene-1-sulfonic acid is a complex organic compound known for its unique structure and diverse applications. This compound features a quinoline moiety linked to a benzene sulfonic acid group through a hydrazone linkage, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-[2-(8-oxoquinolin-5(8H)-ylidene)hydrazinyl]benzene-1-sulfonic acid typically involves the reaction of 8-oxoquinoline-5-carbaldehyde with 4-hydroxy-3-hydrazinylbenzenesulfonic acid under acidic conditions. The reaction proceeds through the formation of a hydrazone linkage, facilitated by the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the quinoline aldehyde .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time to favor the formation of the desired hydrazone product while minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-[2-(8-oxoquinolin-5(8H)-ylidene)hydrazinyl]benzene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzene sulfonic acid derivatives.
Scientific Research Applications
4-Hydroxy-3-[2-(8-oxoquinolin-5(8H)-ylidene)hydrazinyl]benzene-1-sulfonic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-[2-(8-oxoquinolin-5(8H)-ylidene)hydrazinyl]benzene-1-sulfonic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine share the quinoline moiety.
Hydrazone Derivatives: Compounds with similar hydrazone linkages, such as hydrazone-based dyes and drugs.
Uniqueness
4-Hydroxy-3-[2-(8-oxoquinolin-5(8H)-ylidene)hydrazinyl]benzene-1-sulfonic acid is unique due to its combined quinoline and benzene sulfonic acid structure, which imparts distinct chemical and biological properties .
Properties
CAS No. |
111248-75-0 |
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Molecular Formula |
C15H11N3O5S |
Molecular Weight |
345.3 g/mol |
IUPAC Name |
4-hydroxy-3-[(8-hydroxyquinolin-5-yl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C15H11N3O5S/c19-13-5-3-9(24(21,22)23)8-12(13)18-17-11-4-6-14(20)15-10(11)2-1-7-16-15/h1-8,19-20H,(H,21,22,23) |
InChI Key |
RKEPMLHNFUZQPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)N=NC3=C(C=CC(=C3)S(=O)(=O)O)O |
Origin of Product |
United States |
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